1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole
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Overview
Description
1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 3-chlorobenzyl chloride with 4-chlorophenylhydrazine in the presence of a base, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazoles, while oxidation and reduction can lead to different oxidation states of the tetrazole ring.
Scientific Research Applications
1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activity.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorobenzyl)-5-phenyl-1H-1,2,3,4-tetrazole: Similar structure but lacks the 4-chlorophenyl group.
1-Benzyl-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole: Similar structure but lacks the 3-chlorobenzyl group.
1-(4-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole: Similar structure but with the chlorobenzyl group at a different position.
Uniqueness
1-(3-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,3,4-tetrazole is unique due to the specific positioning of the chlorobenzyl and chlorophenyl groups, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4/c15-12-6-4-11(5-7-12)14-17-18-19-20(14)9-10-2-1-3-13(16)8-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHROJNXSMTCJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=NN=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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